molecular formula C10H17NO4S B13509570 1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid

1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid

Cat. No.: B13509570
M. Wt: 247.31 g/mol
InChI Key: JRMNMYAPRMIRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C10H17NO4S. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylsulfanyl group, and an azetidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

The synthesis of 1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and free amines.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and other enzyme inhibitors.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .

Comparison with Similar Compounds

1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in synthetic applications.

Properties

Molecular Formula

C10H17NO4S

Molecular Weight

247.31 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-methylsulfanylazetidine-3-carboxylic acid

InChI

InChI=1S/C10H17NO4S/c1-9(2,3)15-8(14)11-5-10(6-11,16-4)7(12)13/h5-6H2,1-4H3,(H,12,13)

InChI Key

JRMNMYAPRMIRMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)SC

Origin of Product

United States

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